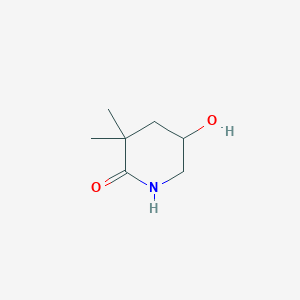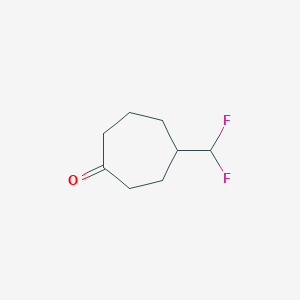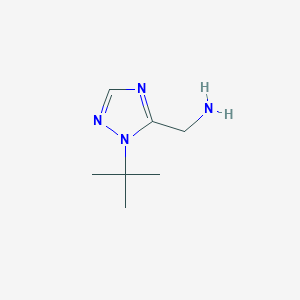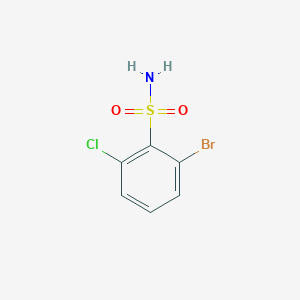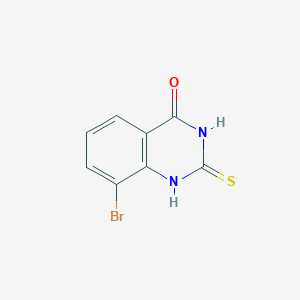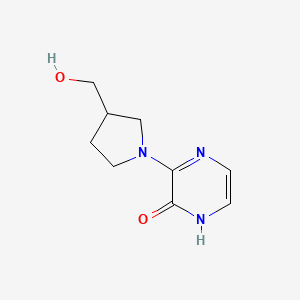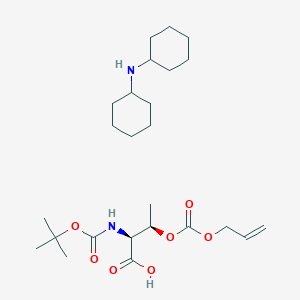
Boc-l-thr(alloc)-oh dcha
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Boc-l-thr(alloc)-oh dcha” is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving “Boc-l-thr(alloc)-oh dcha” are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Boc-l-thr(alloc)-oh dcha” are not explicitly provided in the available resources .Applications De Recherche Scientifique
1. Peptide Synthesis and Modification
Boc-l-thr(alloc)-oh dcha is commonly used in peptide synthesis and modification processes. In a study by Yamashiro and Blake (2009), methods for preparing protected peptide thiol acids were developed, utilizing various coupling agents including dicyclohexylcarbodiimide (DCC) for effective peptide synthesis. This demonstrates the utility of Boc-l-thr(alloc)-oh dcha in peptide coupling and synthesis processes (Yamashiro & Blake, 2009).
2. Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-l-thr(alloc)-oh dcha is used for the Nα protection of amino acids. Thieriet et al. (1997) highlighted the use of Alloc group in SPPS, which offers an alternative to Boc and Fmoc protecting groups. This study suggests the importance of Boc-l-thr(alloc)-oh dcha in facilitating orthogonal protection strategies in peptide chemistry (Thieriet et al., 1997).
3. Introduction of Protecting Groups in Peptide Chemistry
Khattab et al. (2010) explored the use of Fmoc and Alloc protecting groups as alternatives to classical Boc protection in peptide chemistry. The study describes the preparation of Fmoc/Alloc-amino acids using new Fmoc/Alloc-oxime reagents, emphasizing the role of Boc-l-thr(alloc)-oh dcha in enabling efficient peptide synthesis with minimal side reactions (Khattab et al., 2010).
4. Neurokinin A Antagonists Synthesis
In the field of neuropharmacology, Rovero et al. (2009) used Boc-l-thr(alloc)-oh dcha in the solid-phase synthesis of neurokinin A antagonists. The study compared the Boc and Fmoc methods, indicating the significance of Boc-l-thr(alloc)-oh dcha in synthesizing peptides containing hydrophobic amino acids, which are crucial in the development of specific antagonists (Rovero, Quartara, & Fabbri, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxycarbonyloxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO7.C12H23N/c1-6-7-19-12(18)20-8(2)9(10(15)16)14-11(17)21-13(3,4)5;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6,8-9H,1,7H2,2-5H3,(H,14,17)(H,15,16);11-13H,1-10H2/t8-,9+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLCUXWCSXSPC-RJUBDTSPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-l-thr(alloc)-oh dcha | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



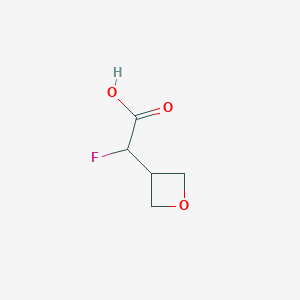
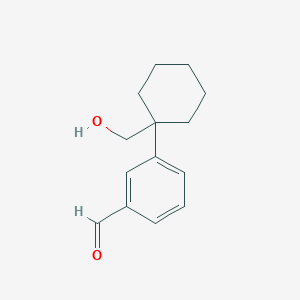
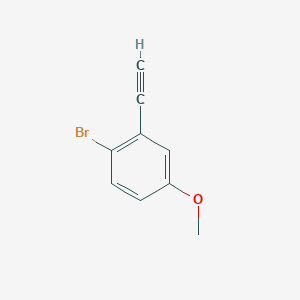
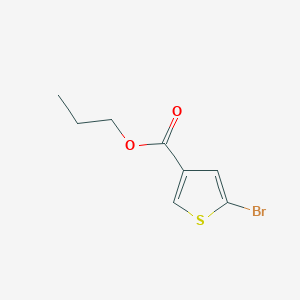
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)
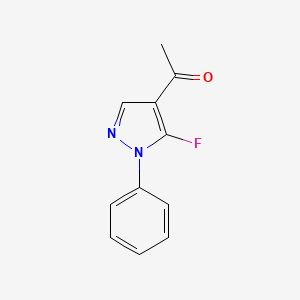
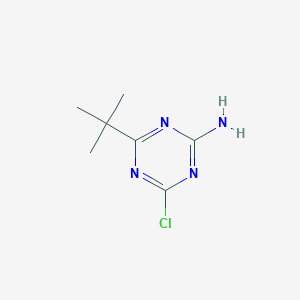
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)
